molecular formula C23H24N4O2 B2538428 6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2190365-41-2

6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Katalognummer B2538428
CAS-Nummer: 2190365-41-2
Molekulargewicht: 388.471
InChI-Schlüssel: XIXVUBHSXNWCPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, as demonstrated in the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate with an overall yield of 48% . These methods could potentially be adapted for the synthesis of 6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely include a cyclopropyl group attached to a dihydropyridazinone core, with a piperidinylmethyl group further linked to an isoquinoline-1-carbonyl moiety. The presence of these groups suggests a complex molecular architecture that could influence the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of 6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one are not detailed in the provided papers, the study of similar compounds, such as 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can offer insights into potential reactivity patterns, such as interactions with various reagents and conditions that could affect the cyclopropyl and quinoline components .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the melting and decomposition properties of a structurally similar compound were systematically studied, revealing the influence of ion strength, temperature, and pH on solubility . These findings could be relevant to the compound , suggesting that its solubility and stability might also be affected by similar factors.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Green Synthesis Approaches : Innovative synthesis methods have been explored for related compounds, emphasizing green chemistry principles. For example, a series of polyhydroquinoline derivatives was synthesized via ultrasonic irradiation, showcasing an eco-friendly approach to compound development with potential for broad applications in medicinal chemistry (Karad et al., 2015).
  • Conformational Analysis : The study of tetrahydroisoquinoline and piperidine fused with new ring systems provided insights into their structural and conformational properties, contributing to a better understanding of their interactions at the molecular level (Zalán et al., 2006).

Biological Activity and Applications

  • Antimicrobial and Antitubercular Activities : Compounds structurally similar to the one have shown promising antimicrobial and antitubercular activities. For instance, certain derivatives displayed notable efficacy against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting potential utility in treating infectious diseases (Sapariya et al., 2017).
  • Synthetic Methodologies : Research has also focused on developing new synthetic routes to create fused isoquinolines, highlighting the versatility of these compounds in synthesizing diverse heterocyclic structures, which could be beneficial for various scientific applications (Awad et al., 2002).

Eigenschaften

IUPAC Name

6-cyclopropyl-2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-21-8-7-20(18-5-6-18)25-27(21)15-16-10-13-26(14-11-16)23(29)22-19-4-2-1-3-17(19)9-12-24-22/h1-4,7-9,12,16,18H,5-6,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXVUBHSXNWCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.